molecular formula C26H31N5O5 B2960043 tert-butyl 4-{4-[2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)acetamido]benzoyl}piperazine-1-carboxylate CAS No. 1031953-88-4

tert-butyl 4-{4-[2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)acetamido]benzoyl}piperazine-1-carboxylate

Cat. No.: B2960043
CAS No.: 1031953-88-4
M. Wt: 493.564
InChI Key: SPENNKFJOYOUJG-UHFFFAOYSA-N
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Description

Tert-butyl 4-{4-[2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)acetamido]benzoyl}piperazine-1-carboxylate is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a piperazine ring, a benzoyl group, and a pyridine derivative, making it a versatile molecule for chemical modifications and functionalization.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-{4-[2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)acetamido]benzoyl}piperazine-1-carboxylate typically involves multiple steps:

    Formation of the pyridine derivative: The starting material, 3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridine, is synthesized through a condensation reaction involving appropriate aldehydes and amines under acidic conditions.

    Acylation reaction: The pyridine derivative is then acylated with 4-(2-aminoacetamido)benzoyl chloride in the presence of a base such as triethylamine to form the intermediate compound.

    Piperazine ring introduction: The intermediate is reacted with tert-butyl piperazine-1-carboxylate under mild conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.

    Substitution: The benzoyl and piperazine groups can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Conversion to amines or other reduced derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in metal-catalyzed reactions, enhancing the selectivity and efficiency of the catalytic process.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biology

    Drug Development: The compound’s structural features make it a candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Medicine

Industry

    Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of tert-butyl 4-{4-[2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)acetamido]benzoyl}piperazine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate: An intermediate in the synthesis of biologically active compounds.

    Tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate: Used as a chemoselective tert-butoxycarbonylation reagent.

Uniqueness

Tert-butyl 4-{4-[2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)acetamido]benzoyl}piperazine-1-carboxylate is unique due to its combination of functional groups, which provide a versatile platform for chemical modifications and potential applications in various fields. Its ability to undergo multiple types of chemical reactions and its potential use in drug development and materials science further highlight its uniqueness.

Properties

IUPAC Name

tert-butyl 4-[4-[[2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)acetyl]amino]benzoyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N5O5/c1-17-14-18(2)31(24(34)21(17)15-27)16-22(32)28-20-8-6-19(7-9-20)23(33)29-10-12-30(13-11-29)25(35)36-26(3,4)5/h6-9,14H,10-13,16H2,1-5H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPENNKFJOYOUJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CC(=O)NC2=CC=C(C=C2)C(=O)N3CCN(CC3)C(=O)OC(C)(C)C)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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